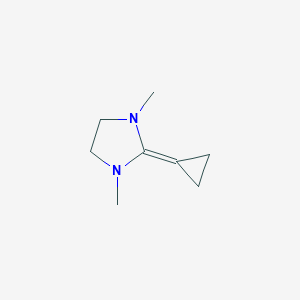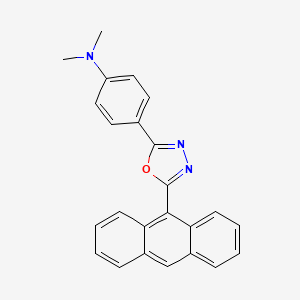
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline is a complex organic compound that features an anthracene moiety linked to an oxadiazole ring, which is further connected to a dimethylaniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline typically involves multiple steps One common method involves the cyclization of an anthracene derivative with a suitable hydrazide to form the oxadiazole ring
Cyclization Reaction: The anthracene derivative is reacted with a hydrazide under acidic conditions to form the 1,3,4-oxadiazole ring.
Nucleophilic Substitution: The oxadiazole intermediate is then reacted with N,N-dimethylaniline in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The dimethylaniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethylaniline group.
科学研究应用
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong luminescent properties.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism of action of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The anthracene moiety allows for strong π-π interactions with aromatic systems, while the oxadiazole ring can form hydrogen bonds with suitable acceptors. These interactions facilitate the compound’s role as a fluorescent probe and its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and 9-anthraldehyde oxime share structural similarities with 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with an oxadiazole ring and a dimethylaniline group. This unique structure imparts distinct photophysical properties, making it highly suitable for applications in fluorescence-based technologies and optoelectronics .
属性
CAS 编号 |
70366-91-5 |
|---|---|
分子式 |
C24H19N3O |
分子量 |
365.4 g/mol |
IUPAC 名称 |
4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H19N3O/c1-27(2)19-13-11-16(12-14-19)23-25-26-24(28-23)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3 |
InChI 键 |
RNRLLEDLENEYAI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


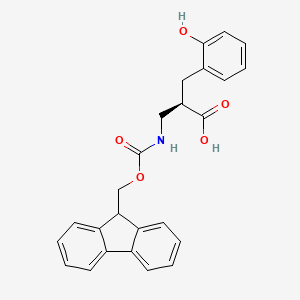
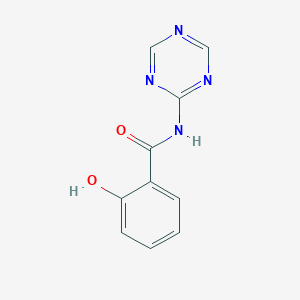
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)
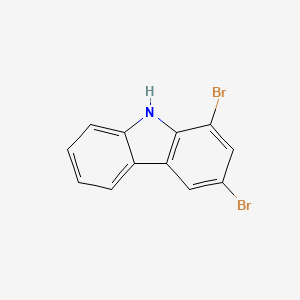
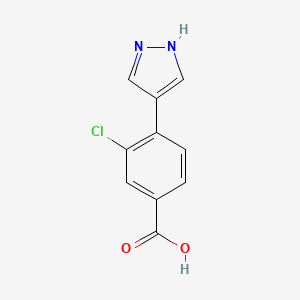
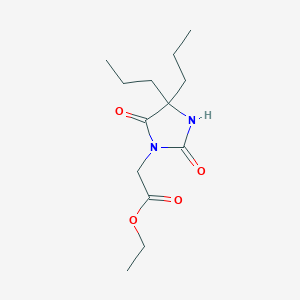
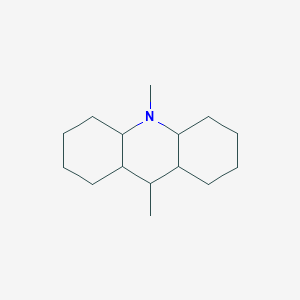
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
